![molecular formula C26H23ClN6 B2748529 N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-14-4](/img/structure/B2748529.png)

N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

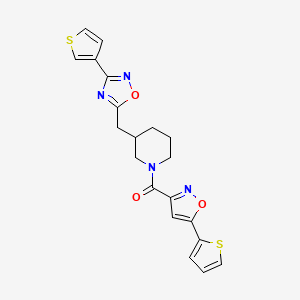

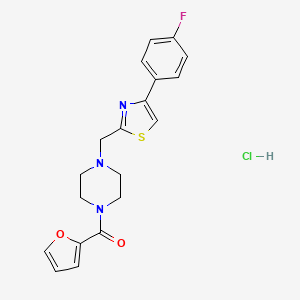

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-chlorobenzyl and 3,4-dimethylphenyl groups could potentially influence the properties and biological activity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with the 2-chlorobenzyl, 3,4-dimethylphenyl, and phenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

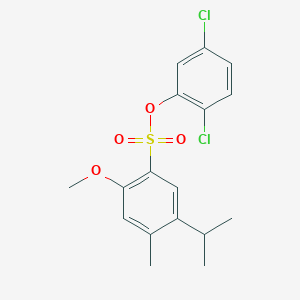

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. It could potentially undergo substitution reactions at the 2-chlorobenzyl and 3,4-dimethylphenyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could potentially increase its lipophilicity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on related pyrazolo[3,4-d]pyrimidine derivatives has led to innovative methods for their synthesis, including the use of eco-friendly energy sources like microwave irradiation and ultrasound. These methods have been shown to afford high yields and offer structural diversity through the reaction of pyrazole-3,5-diamine with various reactants, demonstrating the adaptability and versatility of pyrazolo[3,4-d]pyrimidine scaffolds in chemical synthesis (Al‐Zaydi, 2009).

Structural Diversity and Hydrogen Bonding

The structural versatility of N~4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been explored, revealing that these compounds can form stoichiometric hydrates or crystallize in solvent-free forms. This structural diversity highlights the potential for designing compounds with specific physicochemical properties, including hydrogen bonding capabilities that could be exploited in material science or pharmaceutical applications (Trilleras et al., 2008).

Antimicrobial Applications

A series of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures have been synthesized and evaluated for their antimicrobial activity. These studies indicate the potential use of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents, showcasing their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi (Sanjeeva Reddy et al., 2010).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has uncovered a class of compounds with significant A1 adenosine receptor affinity. This discovery opens up possibilities for the development of new therapeutic agents targeting adenosine receptors, which are implicated in various physiological processes and diseases (Harden et al., 1991).

Optical and Electronic Materials

Innovative synthetic approaches have led to the creation of polyimides and other polymers incorporating pyrazolo[3,4-d]pyrimidine units, demonstrating enhanced thermal stability, solubility, and desirable optical properties. These materials are of interest for various high-performance applications, including electronics and photonics (Wang et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-N-[(2-chlorophenyl)methyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN6/c1-17-12-13-20(14-18(17)2)30-24-22-16-29-33(21-9-4-3-5-10-21)25(22)32-26(31-24)28-15-19-8-6-7-11-23(19)27/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTPZJOEIOSXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2748450.png)

![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)

![Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2748454.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2748465.png)

![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748467.png)

![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2748468.png)